N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The exact mechanisms of action can vary widely depending on the specific compound and its molecular structure.
Biochemical Analysis
Biochemical Properties
Thiazoles, which are a key structural component of this compound, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Cellular Effects
Related thiazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide is not well-defined. Thiazole derivatives, however, have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Related compounds such as SKA-31, a new activator of KCa2 and KCa3.1 potassium channels, have been shown to lower mean arterial blood pressure in mice at dosages of 10 and 30 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the isoxazole moiety. The reaction conditions often require the use of specific catalysts and reagents to facilitate the formation of the desired product. For instance, the use of microwave irradiation has been reported to enhance the efficiency of thiazole synthesis .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reactions are safe, cost-effective, and environmentally friendly. The use of continuous flow reactors and optimization of reaction parameters are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and yield of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Benzothiazole: Known for its applications in medicinal chemistry and material science.
Isoxazole: A heterocyclic compound with diverse biological activities.
Uniqueness
N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to its combined structural features of thiazole and isoxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c19-14(11-7-8-16-20-11)18-15-17-13-10-4-2-1-3-9(10)5-6-12(13)21-15/h1-8H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELAQARCZXDOID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.